N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide

Description

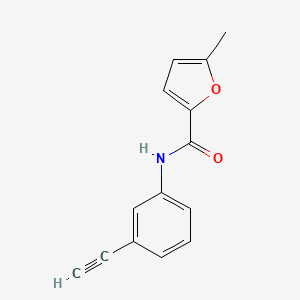

N-(3-Ethynylphenyl)-5-methylfuran-2-carboxamide (CAS: 1305915-72-3) is a pharmaceutical intermediate with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . Its structure features a 5-methylfuran-2-carboxamide core linked to a 3-ethynylphenyl group.

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide |

InChI |

InChI=1S/C14H11NO2/c1-3-11-5-4-6-12(9-11)15-14(16)13-8-7-10(2)17-13/h1,4-9H,2H3,(H,15,16) |

InChI Key |

PNWCAJOHADLHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Carboxamide Formation: The carboxamide group is introduced through the reaction of the furan derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition or receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Based Carboxamides

N-(4-(Morpholinosulfonyl)phenyl)-5-methylfuran-2-carboxamide (Compound 28)

- Structure: Shares the 5-methylfuran-2-carboxamide core but replaces the ethynylphenyl group with a 4-(morpholinosulfonyl)phenyl substituent .

- Synthesized in 46% yield via acylation of 4-(morpholinosulfonyl)aniline with 5-methylfuroyl chloride .

- Applications: Not explicitly stated, but sulfonamide groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) .

Thiophene-Based Carboxamides

N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8)

- Structure : Replaces the furan ring with a thiophene core and incorporates a trifluoromethyl group and thiazolyl amine .

- The trifluoromethyl group increases lipophilicity and resistance to oxidative degradation. Synthesized via HATU-mediated coupling in ~38% yield (0.18 g from 0.93 g starting material) .

- Applications : Exhibits narrow-spectrum antibacterial activity , likely targeting bacterial enzymes or membranes .

Quinazoline Derivatives

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)

Furopyridine Carboxamides

5-(3-((Bicyclo[1.1.1]pentan-1-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

Tetrahydrofuran Derivatives

(2S,3R,5R)-N-(3-Carbamoylphenyl)-3-(3,4-difluoro-2-methoxyphenyl)-5-methyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxamide

Key Research Findings and Implications

Structural Impact on Target Specificity :

- The ethynylphenyl group is a recurring motif in EGFR inhibitors (e.g., erlotinib) . However, replacing quinazoline with furan in This compound may shift target specificity due to reduced planarity and altered hydrogen-bonding capacity.

- Thiophene and furopyridine derivatives demonstrate that heterocycle choice directs activity toward diverse targets (e.g., antibacterial vs. anticancer) .

Synthetic Accessibility :

- The furan carboxamide is synthesized in fewer steps compared to furopyridine or tetrahydrofuran derivatives, suggesting scalability advantages .

Pharmacokinetic Considerations :

- Lower molecular weight (~225 g/mol) may favor better absorption than heavier analogs (e.g., 552 g/mol furopyridine) but could reduce binding affinity .

Biological Activity

N-(3-ethynylphenyl)-5-methylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, an ethynyl group, and a carboxamide moiety, which contribute to its biological activity. The presence of these structural elements allows for interactions with various biological targets.

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. This compound has been shown to modulate the activity of various signaling pathways, particularly those involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases involved in cancer cell proliferation, particularly the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .

- Receptor Modulation : It has been noted to interact with adenosine receptors, influencing neurotransmitter release and potentially offering neuroprotective effects .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways and reducing the expression of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of neurodegeneration. The compound improved cognitive function in animal models by enhancing acetylcholine levels in the hippocampus .

- Metabolic Effects : Another investigation focused on the metabolic effects of this compound, revealing that it could modulate glucose metabolism through its action on glucose-regulated proteins, potentially offering therapeutic avenues for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.